methyl 2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and an amido-linked benzoate ester at the 4-position. This structure combines aromatic, triazole, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.
However, direct pharmacological data for this compound are absent in the evidence, necessitating comparisons with structurally analogous derivatives.
Properties
IUPAC Name |
methyl 2-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-16(21-22-23(11)13-9-7-12(19)8-10-13)17(24)20-15-6-4-3-5-14(15)18(25)26-2/h3-10H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMGCNPJTAEPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a chlorophenyl group and further reacted with methyl benzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger quantities and ensure consistency.
Chemical Reactions Analysis
Substitution Reactions
The 4-chlorophenyl group is susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Piperazine coupling | Methyl 4-(bromomethyl)benzoate, anhydrous piperazine, DCM, 0°C → RT | Methyl 4-(piperazin-1-ylmethyl)benzoate | 75.2% |
This reaction proceeds via bromide displacement by piperazine, forming a stable amine intermediate. The process is monitored by TLC (AcOEt/PE = 1:1) and purified via recrystallization in ethanol .
Triazole Ring Functionalization
The 1,2,3-triazole core participates in cycloaddition and metal-catalyzed cross-coupling reactions:
Cycloaddition with Tetrazines
Reaction of triazole derivatives with triazolo[4,3-b] tetrazine under reflux conditions yields fused heterocyclic systems :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Triazole + Tetrazine | Ethyl acetate, 50°C, 1 h | Triazolo-tetrazine derivative | 62.0% |
Mechanistic Insight :
-
The reaction involves nucleophilic attack at the electron-deficient tetrazine ring.
-
Confirmed by NMR: δ 9.48 (s, 1H, CH), 7.95 (d, 2H, J = 8.0 Hz, Ar) .
Oxidation
The triazole methyl group oxidizes to carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄/H₂SO₄). Though direct data for this compound is limited, analogous triazoles show:
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| 5-Methyl-1,2,3-triazole | KMnO₄, H₂SO₄, Δ | 5-Carboxy-1,2,3-triazole |
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole’s C=N bonds, though steric hindrance from the chlorophenyl group may limit reactivity .
Cross-Coupling Reactions
Nickel-catalyzed cross-coupling with organozinc reagents enables aryl-alkyl bond formation :
| Reactant | Catalyst/Reagents | Conditions | Product Yield |
|---|---|---|---|
| Aryl bromide + R-ZnX | NiCl₂(PPh₃)₂, DMF, 50°C | 12–24 h | 60–85% |
Example :
-
Coupling of methyl 4-(bromomethyl)benzoate with dimethylzinc forms toluene derivatives via intermediate 64 , leading to lactam 66 .
Hydrazide Formation
Ester-to-hydrazide conversion is achieved using hydrazine hydrate :
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methyl benzoate ester | 80% hydrazine hydrate, RT, 1 h | Benzohydrazide derivative | 65.2% |
Safety Note : Exothermic filtration necessitates controlled conditions to prevent thermal runaway .
Schiff Base and Acyl Derivatives
Condensation with aldehydes or acylation with chlorides generates hydrazone and amide derivatives, respectively :
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Schiff base formation | Aromatic aldehyde, EtOH, RT | 2–5 h | 70–90% |
| Acylation | Acyl chloride, CHCl₃, RT | 5–15 h | 65–80% |
Characterization :
Scientific Research Applications
Methyl 2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations:
- Chlorine is often preferred in drug design due to its optimal balance of electronegativity and steric effects .
- Ester vs. Amide/Carboxamide: The benzoate ester in the target compound enhances solubility in organic solvents compared to carboxamide derivatives (e.g., ), which may improve synthetic versatility but reduce metabolic stability .
- Triazole-Thione Derivatives: Compounds like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit extensive hydrogen bonding, influencing crystal packing and solubility . The target compound’s amido group may similarly participate in intermolecular interactions.
Biological Activity
Methyl 2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 237.64 g/mol
- CAS Number: 20725-33-1
The presence of the triazole ring and the chlorophenyl group contributes to its biological activity, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
Triazoles are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at specific concentrations.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC value of 10 µM against MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent.
Table 2: Anticancer Activity of this compound
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 12 |
| HepG2 | 15 |
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. It may inhibit key pathways involved in cell division and survival in cancer cells or disrupt essential metabolic processes in bacteria.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- A study published in Journal of Medicinal Chemistry explored novel triazole derivatives and found that modifications to the triazole ring enhanced antimicrobial and anticancer activities .
- Another investigation focused on the synthesis of triazole derivatives and their evaluation against different cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity based on structural modifications .
Q & A
Q. What are reliable synthetic routes for methyl 2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving triazole precursors and substituted benzoates. A general approach includes refluxing intermediates like 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization . Alternative methods involve coupling activated esters (e.g., methyl benzoate derivatives) with triazole-carboxamide intermediates using coupling agents like EDCI or DCC in anhydrous DMF . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yields above 70%.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm regioselectivity of the triazole ring and amide bond formation . X-ray crystallography (as applied in pyrazole-triazole analogs) resolves ambiguities in stereochemistry and hydrogen bonding . For electronic properties, UV-Vis spectroscopy and solvatochromic studies (e.g., in solvents of varying polarity) can assess charge-transfer interactions . Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies may arise from dynamic tautomerism or solvent effects. Use variable-temperature NMR to detect tautomeric equilibria . Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA software) at the B3LYP/6-311+G(d,p) level to identify dominant conformers . Cross-validate with X-ray crystallography to confirm solid-state structures . For impurities, employ HPLC-MS with a C18 column and acetonitrile/water gradient to isolate byproducts .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases or enzymes) using the compound’s DFT-optimized geometry . MD simulations (GROMACS) over 100 ns can assess binding stability and hydration effects. QSAR models trained on triazole derivatives (PubChem BioAssay data) link substituent effects (e.g., 4-Cl vs. 4-F phenyl groups) to activity trends . Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .
Q. How to design experiments for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer : Systematically vary substituents at the triazole’s N1 and benzoate’s para-positions. For example:
- Replace 4-chlorophenyl with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups.
- Modify the methyl group at the triazole’s 5-position to bulkier alkyl chains.
Synthesize analogs using parallel synthesis (e.g., microwave-assisted reactions for faster cyclization) . Test bioactivity in dose-response assays and correlate results with Hammett σ values or Hirshfeld charge analyses to quantify electronic contributions .
Q. What strategies mitigate instability during long-term storage or biological assays?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
